2-(trans-2,2-Difluoro-3-methylcyclopropyl)acetic acid
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Overview
Description
rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid: is a chemical compound characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method includes the reaction of a difluoromethylated precursor with a cyclopropyl carboxylic acid derivative under controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the cyclopropyl ring or the acetic acid moiety, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of fluorinated cyclopropyl derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine: In medicine, rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid may be investigated for its potential therapeutic properties. Its structural similarity to other bioactive molecules suggests it could be a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals with specific properties.
Mechanism of Action
The mechanism of action of rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms and the cyclopropyl ring can influence its binding affinity and specificity, leading to distinct biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2,2-difluorocyclopropylacetic acid
- 3-methylcyclopropylacetic acid
- 2,2-difluoro-3-methylcyclopropane
Uniqueness: rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid is unique due to the combination of its difluoromethyl and cyclopropyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H8F2O2 |
---|---|
Molecular Weight |
150.12 g/mol |
IUPAC Name |
2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid |
InChI |
InChI=1S/C6H8F2O2/c1-3-4(2-5(9)10)6(3,7)8/h3-4H,2H2,1H3,(H,9,10)/t3-,4-/m1/s1 |
InChI Key |
PTOUJABKWMRSFE-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C1(F)F)CC(=O)O |
Canonical SMILES |
CC1C(C1(F)F)CC(=O)O |
Origin of Product |
United States |
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